BenchChemオンラインストアへようこそ!

3-(4-Hydroxy-8-methoxy-2-methyl-quinolin-3-yl)-propionic acid

DHODH inhibition pyrimidine biosynthesis immunosuppression

3-(4-Hydroxy-8-methoxy-2-methyl-quinolin-3-yl)-propionic acid (CAS 864433-55-6) is a quinoline-4-one derivative bearing a propionic acid side chain at the 3-position, with a molecular formula of C₁₄H₁₅NO₄ and a molecular weight of 261.27 g/mol. Its IUPAC name is 3-(8-methoxy-2-methyl-4-oxo-1H-quinolin-3-yl)propanoic acid, reflecting the keto-enol tautomerism between the 4-hydroxyquinoline and 4-oxo-1,4-dihydroquinoline forms.

Molecular Formula C14H15NO4
Molecular Weight 261.277
CAS No. 864433-55-6
Cat. No. B2943608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Hydroxy-8-methoxy-2-methyl-quinolin-3-yl)-propionic acid
CAS864433-55-6
Molecular FormulaC14H15NO4
Molecular Weight261.277
Structural Identifiers
SMILESCC1=C(C(=O)C2=C(N1)C(=CC=C2)OC)CCC(=O)O
InChIInChI=1S/C14H15NO4/c1-8-9(6-7-12(16)17)14(18)10-4-3-5-11(19-2)13(10)15-8/h3-5H,6-7H2,1-2H3,(H,15,18)(H,16,17)
InChIKeyFNSBIMJVBZWKFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Hydroxy-8-methoxy-2-methyl-quinolin-3-yl)-propionic acid (CAS 864433-55-6): Chemical Identity and Core Pharmacophore for Scientific Procurement


3-(4-Hydroxy-8-methoxy-2-methyl-quinolin-3-yl)-propionic acid (CAS 864433-55-6) is a quinoline-4-one derivative bearing a propionic acid side chain at the 3-position, with a molecular formula of C₁₄H₁₅NO₄ and a molecular weight of 261.27 g/mol [1]. Its IUPAC name is 3-(8-methoxy-2-methyl-4-oxo-1H-quinolin-3-yl)propanoic acid, reflecting the keto-enol tautomerism between the 4-hydroxyquinoline and 4-oxo-1,4-dihydroquinoline forms [2]. The compound is cataloged under PubChem CID 868035 and ChEMBL ID CHEMBL3593802, and it is primarily supplied as a research intermediate or screening compound with purities typically ≥95–97% . Quinoline-4-one derivatives with 3-alkylcarboxylic acid appendages represent a privileged scaffold in medicinal chemistry, with demonstrated relevance to dihydroorotate dehydrogenase (DHODH) inhibition, antimicrobial activity, and anti-inflammatory mechanisms [3].

Why Generic Substitution Fails for 3-(4-Hydroxy-8-methoxy-2-methyl-quinolin-3-yl)-propionic acid: Structural Determinants of Differential Activity


The 3-(2-methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoic acid scaffold exhibits pronounced structure–activity relationships (SAR) where seemingly minor structural variations produce orders-of-magnitude differences in target potency. A direct comparison within the ChEMBL/BindingDB dataset reveals that the presence or absence of a distal aryl substitution on the quinoline core shifts DHODH IC₅₀ values from 28 nM to 1,380 nM—a ~49-fold change—demonstrating that the 8-methoxy-2-methyl-4-hydroxy substitution pattern is not interchangeable with more elaborate quinoline analogs [1]. Moreover, the Zubkov et al. (2015) antimicrobial study of 3-(2-methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoic acid derivatives established that α-substituents on the propionic acid moiety modulate both the spectrum and magnitude of antimicrobial activity [2]. Consequently, substituting this compound with a structurally related quinoline analog—even one sharing the same core scaffold—risks losing the specific combination of DHODH inhibitory profile, physicochemical properties (LogP 2.83, tPSA 79.6 Ų), and synthetic intermediate value that this specific substitution pattern provides .

Product-Specific Quantitative Evidence Guide for 3-(4-Hydroxy-8-methoxy-2-methyl-quinolin-3-yl)-propionic acid (CAS 864433-55-6)


DHODH Inhibitory Potency: ~49-Fold Weaker than Closest Structural Analog BDBM50096199, Defining a Clear Potency Window

In a direct head-to-head comparison using the identical DHODH enzyme inhibition assay (L-DHO, DUQ, DCIP substrate; 30 min preincubation; 20 min measurement), the target compound (CHEMBL3593802 / BDBM50096196) exhibited an IC₅₀ of 1,380 nM, whereas its closest structural analog BDBM50096199 (CHEMBL3593805)—which bears an extended aryl substitution at the quinoline 2-position—achieved an IC₅₀ of 28 nM [1]. This ~49-fold potency differential establishes that the target compound occupies a distinct, lower-potency position within the DHODH inhibitor chemical space, making it suitable as a negative control, a selectivity profiling tool, or a starting scaffold for fragment-based optimization rather than as a potent lead [2]. By comparison, the benchmark DHODH inhibitor brequinar (DUP-785) achieves an IC₅₀ of ~5.2 nM against human DHODH, representing a ~265-fold potency advantage [3].

DHODH inhibition pyrimidine biosynthesis immunosuppression cancer

Physicochemical Differentiation: LogP 2.83 and tPSA 79.6 Ų Position This Compound in a Favorable Oral Bioavailability Window Compared to More Lipophilic Quinoline DHODH Inhibitors

The target compound displays a computed LogP of 2.83, a LogSW (log aqueous solubility) of -3.13, and a topological polar surface area (tPSA) of 79.6 Ų . These values fall within favorable drug-likeness ranges (LogP < 5, tPSA < 140 Ų). In contrast, many potent 4-quinoline carboxylic acid DHODH inhibitors—including brequinar and advanced leads such as compound 41 (DHODH IC₅₀ = 9.71 nM) and compound C44 (IC₅₀ = 1 nM)—feature higher molecular weights (>400 Da) and elevated lipophilicity (cLogP typically >4) to accommodate the extended hydrophobic binding pocket interactions required for nanomolar potency [1]. The target compound's lower LogP (2.83 vs. >4 for potent leads) and moderate tPSA suggest superior aqueous solubility and potentially more favorable ADME properties for applications where target engagement potency is not the primary selection criterion [2].

physicochemical properties drug-likeness oral bioavailability Lipinski

Antimicrobial Activity: Class-Level Evidence of Moderate Broad-Spectrum Activity Positions This Scaffold as a Probe for 4-Quinolone-3-yl-Propanoic Acid Antibacterial SAR

Zubkov et al. (2015) evaluated a series of 3-(2-methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoic acid derivatives by agar diffusion screening and identified the unsubstituted parent acid (lacking the 8-methoxy group present in the target compound) as one of two compounds exhibiting moderate broad-spectrum antimicrobial activity [1]. The dissertation by Ryshchak (2018) further confirmed that among 89 synthesized derivatives of this scaffold, substances with pronounced antimicrobial, anti-inflammatory, anticoagulant, and hemostatic activities were identified, and structure–activity regularities were established [2]. The target compound's 8-methoxy substitution represents a key structural variable: literature on 8-methoxy quinolones (e.g., gatifloxacin) demonstrates that the 8-methoxy group enhances target enzyme inhibition (particularly DNA gyrase) and contributes to dual-targeting antibacterial mechanisms, suggesting that the 8-methoxy group in CAS 864433-55-6 may confer differentiated antimicrobial properties versus the 8-unsubstituted parent [3].

antimicrobial activity antibacterial quinolone-4-one SAR

Synthetic Intermediate Utility: Demonstrated Role as a Building Block for Quinoline-Derived Bioactive Molecules

Multiple vendor datasheets and the PubChem record classify this compound as a synthetic intermediate used in the preparation of more complex quinoline derivatives [1]. The compound's three reactive handles—the 4-hydroxy/4-oxo group, the propionic acid carboxyl, and the 8-methoxy position—provide orthogonal derivatization sites for library synthesis. Specifically, the propionic acid moiety can be coupled to amines to generate amide derivatives, as demonstrated by Ruschak et al., who synthesized a series of amides from 3-(2-methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoic acids [2]. The compound is also listed on screening compound platforms (Hit2Lead/ChemBridge SC-5686105) as a member of diverse quinoline-focused libraries, indicating its utility as a core scaffold for hit expansion and analog generation .

synthetic intermediate building block quinoline derivatization medicinal chemistry

Best Research and Industrial Application Scenarios for 3-(4-Hydroxy-8-methoxy-2-methyl-quinolin-3-yl)-propionic acid (CAS 864433-55-6)


DHODH Assay Calibration: Low-Potency Reference Standard for Enzyme Inhibition Screening

The compound's well-characterized DHODH IC₅₀ of 1,380 nM—~49-fold weaker than the closely related analog BDBM50096199 (IC₅₀ 28 nM) and ~265-fold weaker than brequinar (IC₅₀ 5.2 nM)—makes it an ideal low-potency reference standard for calibrating DHODH enzyme inhibition assays [1]. In high-throughput screening campaigns targeting DHODH, this compound can serve as a mid-range control that does not saturate enzyme inhibition at typical screening concentrations (1–10 µM), enabling robust Z'-factor determination and inter-plate normalization without the risk of complete target blockade [2].

Fragment-Based Drug Discovery: A Balanced Physicochemical Scaffold for DHODH Lead Optimization

With a molecular weight of 261.27 g/mol, LogP of 2.83, and tPSA of 79.6 Ų, this compound occupies a favorable fragment-like physicochemical space (MW < 300 Da, LogP < 3) that is distinct from the larger, more lipophilic 4-quinoline carboxylic acid leads currently dominating DHODH drug discovery programs . Fragment-based approaches can leverage this compound's modest DHODH affinity (IC₅₀ 1.38 µM) as a starting point for structure-guided optimization, with the 8-methoxy, 4-hydroxy, and propionic acid moieties each offering vectors for fragment growth and affinity maturation [3].

Antimicrobial SAR Probe: Investigating the 8-Methoxy Contribution to 4-Quinolone-3-yl-Propanoic Acid Antibacterial Activity

The class-level antimicrobial activity established by Zubkov et al. (2015) for 3-(2-methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoic acids, combined with literature evidence that the 8-methoxy substituent enhances antibacterial target engagement in related quinolone chemotypes, positions this compound as a key SAR probe [4]. Researchers investigating non-fluoroquinolone antibacterial mechanisms can use this 8-methoxy-bearing scaffold to dissect the contribution of the C-8 substituent to antimicrobial potency and spectrum, comparing directly against the 8-unsubstituted parent acid as a baseline control [5].

Diversity-Oriented Synthesis: A Three-Point Derivatization Handle for Quinoline-Focused Compound Libraries

The compound's three chemically orthogonal reactive positions—the 4-hydroxy/4-oxo site, the propionic acid carboxyl, and the 8-methoxy group (via demethylation)—enable efficient parallel library synthesis [6]. Amide coupling at the propionic acid generates C-3 side-chain diversity; O-alkylation at the 4-position introduces additional substitution vectors; and 8-O-demethylation followed by O-functionalization permits late-stage diversification. This three-point derivatization strategy yields more structurally diverse analog sets per synthetic cycle than simpler quinoline building blocks, directly improving the efficiency of hit-to-lead and lead optimization campaigns [7].

Quote Request

Request a Quote for 3-(4-Hydroxy-8-methoxy-2-methyl-quinolin-3-yl)-propionic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.